Cas no 416862-39-0 (3-fluoro-N-(furan-2-ylmethyl)aniline)
3-fluoro-N-(furan-2-ylmethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-N-(furan-2-ylmethyl)aniline
- 2-Furanmethanamine, N-(3-fluorophenyl)-
- 3-fluoro-N-[(furan-2-yl)methyl]aniline
- EN300-32895
- E74699
- Oprea1_862798
- AKOS000235316
- Cambridge id 5458593
- 416862-39-0
- CS-0163309
- Z334936890
- BS-46694
- N-(3-fluorophenyl)-N-(2-furylmethyl)amine
-
- MDL: MFCD01308205
- Inchi: 1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2
- InChI Key: JEBSIDAHOLYUIG-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNC1=CC=CC(F)=C1
Computed Properties
- Exact Mass: 191.074642105g/mol
- Monoisotopic Mass: 191.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 25.2Ų
3-fluoro-N-(furan-2-ylmethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F593888-50mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F593888-100mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F593888-500mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 500mg |
$ 320.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB042-1g |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 1g |
1526.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB042-200mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 200mg |
450.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB042-50mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 50mg |
194.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1229141-5g |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 5g |
$330 | 2025-02-20 | |
| A2B Chem LLC | AV27664-250mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 250mg |
$38.00 | 2024-04-20 | |
| A2B Chem LLC | AV27664-1g |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 1g |
$100.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233949-5g |
3-Fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 5g |
¥3828.00 | 2024-05-14 |
3-fluoro-N-(furan-2-ylmethyl)aniline Suppliers
3-fluoro-N-(furan-2-ylmethyl)aniline Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-fluoro-N-(furan-2-ylmethyl)aniline
Comprehensive Analysis of 3-Fluoro-N-(furan-2-ylmethyl)aniline (CAS No. 416862-39-0): Properties, Applications, and Industry Trends
3-Fluoro-N-(furan-2-ylmethyl)aniline, identified by its CAS number 416862-39-0, is a fluorinated aromatic amine derivative with a furan-methyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, which combine a fluoroaniline core with a furan heterocycle. The presence of both fluorine and furan moieties enhances its potential as a building block for bioactive molecules, aligning with current trends in drug discovery and green chemistry.
In recent years, the demand for fluorinated compounds like 3-Fluoro-N-(furan-2-ylmethyl)aniline has surged, driven by their applications in medicinal chemistry and material science. Researchers frequently search for terms such as "fluorine in drug design" or "furan derivatives in pharmaceuticals", reflecting the compound's relevance. Its CAS 416862-39-0 is often queried in databases like SciFinder and Reaxys, underscoring its importance in industrial and academic settings.
The compound's molecular structure offers advantages such as improved metabolic stability and binding affinity, making it a candidate for kinase inhibitors and GPCR-targeted therapies. A 2023 study highlighted its role in optimizing selective serotonin reuptake inhibitors (SSRIs), a hot topic in neuroscience research. Additionally, its furan group contributes to biodegradability, addressing growing concerns about environmental persistence of synthetic chemicals.
From a synthetic perspective, 3-Fluoro-N-(furan-2-ylmethyl)aniline is typically prepared via reductive amination between 3-fluoroaniline and furfural derivatives. This method aligns with atom economy principles, a key focus in green synthesis discussions. Industry forums frequently explore queries like "scalable synthesis of fluorinated anilines", indicating practical interest in production optimization.
Analytical characterization of CAS 416862-39-0 involves advanced techniques such as LC-MS and NMR spectroscopy. The fluorine atom introduces distinct 19F NMR signals (typically δ -110 to -120 ppm), while the furan protons appear as characteristic multiplets (δ 6.2–7.4 ppm). These features are crucial for quality control, a topic often searched as "NMR interpretation of fluorinated compounds".
Emerging applications include its use in OLED materials, where the furan-fluorine combination may enhance electron transport properties. With the organic electronics market projected to grow at 15% CAGR (2024–2030), such derivatives are gaining traction. Patent analyses reveal increasing filings involving 416862-39-0 for photovoltaic materials, correlating with searches for "furan-based semiconductors".
Regulatory-wise, the compound falls under standard handling protocols for aromatic amines. While not classified as hazardous under major systems like GHS, proper PPE (gloves, goggles) is recommended during handling—a point emphasized in laboratory safety guidelines searches. Storage typically requires protection from light at 2–8°C to prevent degradation.
Future research directions may explore its catalytic applications (e.g., ligand design for cross-coupling reactions) or antibacterial properties. The rise of AI-assisted molecular design has also increased interest in such scaffolds for virtual screening libraries, as seen in recent machine learning-driven publications.
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